SERCA2a activator 1
Overview
Description
SERCA2a activator 1 is a compound known for its ability to activate the sarco/endoplasmic reticulum Ca2±dependent ATPase 2a (SERCA2a). This activation decreases the inhibition by phospholamban and enhances the systolic and diastolic functions of the heart . It is primarily used in research related to heart failure and other cardiac conditions.
Preparation Methods
The synthesis of SERCA2a activator 1 involves several steps. One common method includes the hydrolysis of ethyl ester with aqueous lithium hydroxide in tetrahydrofuran (THF) to afford the desired compounds
Chemical Reactions Analysis
SERCA2a activator 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reagents and conditions are not widely reported.
Reduction: Catalytic hydrogenation (H2, Pd/C) is used to reduce certain intermediates during its synthesis.
Substitution: The Horner-Wadsworth-Emmons reaction is employed to form esters, which are then hydrogenated to yield the final product.
Scientific Research Applications
SERCA2a activator 1 has several scientific research applications:
Chemistry: It is used to study the mechanisms of calcium ion transport and ATPase activity.
Biology: The compound is utilized in research involving cardiac muscle cells to understand calcium dynamics and muscle contraction.
Industry: While its industrial applications are limited, it is primarily used in pharmaceutical research and development.
Mechanism of Action
SERCA2a activator 1 exerts its effects by binding to phospholamban, a regulatory protein that inhibits SERCA2a. By binding to phospholamban, this compound attenuates this inhibition, leading to increased ATPase activity and enhanced calcium uptake into the sarcoplasmic reticulum. This results in improved systolic and diastolic functions of the heart .
Comparison with Similar Compounds
SERCA2a activator 1 is unique compared to other similar compounds due to its selective activation of SERCA2a without affecting other ATPases. Similar compounds include:
Istaroxime: A drug with both SERCA2a stimulatory activity and Na+/K+ pump inhibitory activity.
PST3093: A metabolite of Istaroxime that stimulates SERCA2a but does not inhibit Na+/K+ ATPase.
Compound 8: A novel derivative developed for chronic heart failure treatment, showing selective SERCA2a activation.
These compounds highlight the specificity and potential therapeutic benefits of this compound in cardiac research and treatment.
Properties
IUPAC Name |
2-(5-benzyl-1-butyl-6-oxopyridin-3-yl)-N-naphthalen-2-ylsulfonylpyridine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H29N3O4S/c1-2-3-17-35-22-28(19-27(32(35)37)18-23-9-5-4-6-10-23)30-21-26(15-16-33-30)31(36)34-40(38,39)29-14-13-24-11-7-8-12-25(24)20-29/h4-16,19-22H,2-3,17-18H2,1H3,(H,34,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGJRQXKIIMWLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C=C(C1=O)CC2=CC=CC=C2)C3=NC=CC(=C3)C(=O)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H29N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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